(3-Isopropylphenyl)(methyl)sulfane

Description

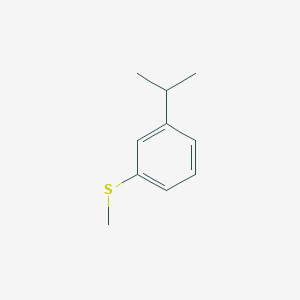

(3-Isopropylphenyl)(methyl)sulfane is an organosulfur compound characterized by a methyl group bonded to a sulfur atom, which is further attached to a 3-isopropylphenyl aromatic substituent. As a sulfane sulfur-containing compound, it belongs to the class of reactive sulfur species (RSS) with a sulfur atom in the oxidation state of 0 or –1. This labile sulfur atom enables sulfur transfer reactions, such as modifying thiol (-SH) groups to persulfides (-SSH), a process critical in redox regulation and signaling .

Properties

IUPAC Name |

1-methylsulfanyl-3-propan-2-ylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14S/c1-8(2)9-5-4-6-10(7-9)11-3/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXOLTWIALSFLTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC=C1)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Isopropylphenyl)(methyl)sulfane typically involves the reaction of 3-isopropylphenyl magnesium bromide with dimethyl disulfide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of larger reactors and more efficient purification techniques such as distillation or crystallization. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of thiols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfane group is replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid, acetic acid as a solvent.

Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.

Substitution: Halides, amines, polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols.

Substitution: Corresponding substituted phenyl derivatives.

Scientific Research Applications

Chemistry

- Intermediate in Organic Synthesis : Used as a building block for synthesizing more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology

- Biological Activity : Investigated for potential antimicrobial and anti-inflammatory properties. Studies have shown that compounds with similar structures exhibit significant biological activity against various pathogens.

Medicine

- Therapeutic Potential : Research is ongoing to explore its efficacy as a therapeutic agent for diseases such as cancer and infections. Its mechanism often involves interactions with specific biomolecular targets, leading to inhibition of certain pathways.

Industry

- Production of Specialty Chemicals : Utilized in the synthesis of specialty chemicals where its unique structural features are leveraged for specific industrial applications.

Case Studies

Mechanism of Action

The mechanism of action of (3-Isopropylphenyl)(methyl)sulfane involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and proteins, leading to the inhibition or activation of specific biochemical pathways. The sulfane group can form covalent bonds with nucleophilic sites on proteins, altering their function and activity.

Comparison with Similar Compounds

Comparative Data Table

Research Findings and Implications

- Anticancer Potential: Sulfane sulfur compounds from garlic (e.g., trisulfanes) show anticancer effects via apoptosis induction. This compound’s efficacy in this context remains unexplored but warrants study due to its RSS classification .

- The stability of this compound’s sulfur atom may influence its signaling capacity .

- Synthetic Utility : Steric effects of the 3-isopropylphenyl group could be leveraged to design sulfanes with tailored release kinetics for therapeutic or catalytic applications .

Biological Activity

(3-Isopropylphenyl)(methyl)sulfane is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : CHS

- Molecular Weight : 184.31 g/mol

- Structure : The compound consists of an isopropylphenyl group attached to a methyl sulfide moiety, which influences its reactivity and interactions with biological systems.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including antimicrobial, antioxidant, and potential anticancer properties. These activities are often attributed to the presence of the sulfur atom in the structure, which can interact with biological molecules such as proteins and nucleic acids.

Antimicrobial Activity

Studies have shown that sulfur-containing compounds can exhibit significant antimicrobial properties. For instance, related compounds have been tested against various bacterial strains, showing varying degrees of effectiveness.

- Case Study : A study on methyl phenyl sulfide derivatives demonstrated their ability to inhibit the growth of Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .

Antioxidant Properties

Antioxidant activity is another critical aspect of this compound. Compounds in this class can scavenge free radicals, reducing oxidative stress in cells.

- Research Findings : A systematic exploration of synthetic flavonoids found that certain sulfide derivatives showed enhanced antioxidant activity compared to their non-sulfur counterparts . This suggests that this compound may possess similar protective effects against oxidative damage.

Detailed Research Findings

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Biological Membranes : The lipophilic nature of the compound allows it to integrate into lipid bilayers, potentially disrupting membrane integrity.

- Reactive Sulfur Species Formation : The compound may generate reactive sulfur species that can modify proteins and nucleic acids, leading to altered cellular functions.

- Antioxidant Pathway Activation : It may activate cellular antioxidant pathways, enhancing the organism's ability to combat oxidative stress.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.